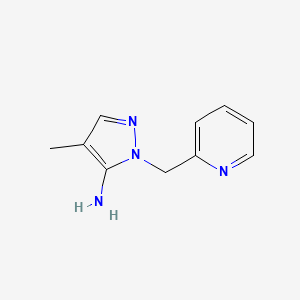

4-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Description

4-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a pyridin-2-ylmethyl substituent at the 1-position and a methyl group at the 4-position. The pyridinylmethyl group introduces nitrogen-rich aromaticity, which enhances hydrogen-bonding capacity and solubility compared to purely aliphatic substituents. This compound is synthesized via nucleophilic substitution or coupling reactions, as inferred from analogous pyrazole derivatives in the literature .

Properties

IUPAC Name |

4-methyl-2-(pyridin-2-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8-6-13-14(10(8)11)7-9-4-2-3-5-12-9/h2-6H,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFSHYZIBNFVBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

Substitution at the 1-Position: The 1-position of the pyrazole ring can be functionalized by reacting with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

Substitution: Substituted derivatives where the nucleophile has replaced a hydrogen atom on the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis . A notable case study demonstrated that specific pyrazole derivatives activated nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, enhancing cellular energy metabolism and promoting apoptosis in cancer cells .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response. In vitro assays have shown promising results where similar compounds demonstrated significant inhibition of COX activity, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies have indicated that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Agrochemical Applications

In agrochemistry, compounds like this compound have been evaluated for their potential as herbicides and fungicides. The structural characteristics of pyrazole derivatives allow them to interact with plant growth regulators, potentially leading to herbicidal activity against unwanted vegetation .

Materials Science Applications

The unique properties of this compound also extend to materials science. Its ability to form coordination complexes with metal ions has been studied for applications in catalysis and sensor development. These complexes can enhance the efficiency of catalytic reactions and improve the sensitivity of sensors for detecting environmental pollutants .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, anti-inflammatory | Inhibits cancer cell proliferation; COX inhibition |

| Agrochemicals | Herbicides, fungicides | Potential herbicidal activity against unwanted vegetation |

| Materials Science | Catalysis, sensor development | Formation of coordination complexes with metal ions |

Mechanism of Action

The mechanism of action of 4-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The pyridin-2-ylmethyl group enhances the compound’s ability to interact with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The structural analogs differ primarily in the substituent at the 1-position of the pyrazole core. Key comparisons include:

Key Observations :

- Pyridine vs. Phenyl Substitution : Pyridinylmethyl groups (e.g., pyridin-2-ylmethyl) introduce nitrogen atoms that enhance polarity and hydrogen-bonding capacity compared to phenyl or aliphatic substituents .

- Positional Isomerism: Pyridin-2-ylmethyl vs. pyridin-3-ylmethyl alters electronic interactions.

- Steric Effects : Bulky substituents like 2-methylphenyl increase hydrophobicity, which may affect membrane permeability in drug design .

Example :

Pharmacological and Physicochemical Properties

- Solubility : Pyridinylmethyl-substituted compounds exhibit higher aqueous solubility due to nitrogen lone pairs, whereas phenyl or aliphatic analogs are more lipophilic .

- Bioactivity : The pyridin-2-ylmethyl group in the target compound may enhance interactions with enzymes like kinases or thrombin, as seen in related pyrazole-based inhibitors .

- Thermal Stability : Derivatives like 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (m.p. 212°C) suggest that heterocyclic substituents improve thermal stability .

Biological Activity

4-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine (CAS: 1286168-03-3) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and other therapeutic effects, supported by relevant research findings and data tables.

- Molecular Formula : C₁₀H₁₂N₄

- Molecular Weight : 188.23 g/mol

- Structure : The compound features a pyrazole ring substituted with a pyridine moiety, which is critical for its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of pyrazolines and pyridines can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing promising results for compounds structurally related to this compound.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0048 | E. coli |

| Compound B | 0.0195 | Staphylococcus aureus |

This data suggests that the presence of the pyridine ring enhances the antibacterial efficacy of pyrazole derivatives.

Antifungal Activity

In addition to antibacterial properties, there is evidence suggesting that this compound may also exhibit antifungal activity. Research has shown that certain pyrazole derivatives can inhibit fungal growth effectively.

Case Study: Antifungal Efficacy

In a comparative study, various compounds were tested against Candida albicans and other fungal strains, with results indicating that some pyrazole derivatives possess significant antifungal properties.

| Compound | MIC (mg/mL) | Target Fungi |

|---|---|---|

| Compound C | 0.0048 | Candida albicans |

| Compound D | 0.039 | Aspergillus niger |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The pyrazole and pyridine moieties facilitate binding to enzymes or receptors involved in bacterial and fungal metabolism.

Potential Mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.

- Enzyme Inhibition : The interaction with key metabolic enzymes may inhibit the growth and reproduction of pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine, and what are their critical reaction parameters?

- Answer : Common synthetic pathways include:

- Cyclization : Thiourea analogs undergo cyclization using phosphorous oxychloride (POCl₃) at 120°C to form pyrazole cores. Yields range from 65–75% .

- Vilsmeier-Haack Formylation : Intermediate generation via formylation (DMF/POCl₃ at 0°C→RT) followed by oxidation and acylation steps .

- Hydrazine Coupling : Ethanol reflux (10h) with hydrazine derivatives achieves ~82% yield .

- Critical parameters include temperature control, solvent selection (e.g., ethanol, DMF), and stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- Answer :

- Spectroscopy :

- IR : NH₂ stretches (~3400 cm⁻¹), pyrazole ring vibrations (~1600 cm⁻¹) .

- NMR : ¹H/¹³C NMR identifies pyridinylmethyl protons (δ 7.2–8.5 ppm) and pyrazole carbons (δ 140–150 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 229) confirm molecular weight .

- Crystallography : Single-crystal X-ray diffraction (Cu Kα radiation, R factor <0.05) resolves substituent positions and hydrogen bonding .

Q. What in vitro biological activities have been reported for this compound and its derivatives?

- Answer :

- Antitubercular Activity : MIC values <10 µg/mL against Mycobacterium tuberculosis H37Rv .

- PDE4 Inhibition : IC₅₀ = 38 nM in human peripheral blood mononuclear cells (PBMCs) for reducing TNF-α production .

- Anti-inflammatory Effects : In vivo D₅₀ = 0.042 mg/kg (rat LPS-induced neutrophilia model) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for this compound?

- Answer : Contradictions may arise from assay variability or pharmacokinetic factors. Strategies include:

- Standardized Metrics : Use IC₅₀/EC₅₀ normalization across studies .

- Orthogonal Assays : Combine cell-free (enzyme inhibition) and cell-based (e.g., LPS-induced TNF-α) models .

- Metabolic Stability Testing : Assess liver microsome stability to rule out false negatives .

Q. What methodologies are effective in separating enantiomers of chiral derivatives?

- Answer :

- Chiral Chromatography : Chiralpak columns with methanol eluent achieve >99% enantiomeric excess (ee) .

- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) .

- Diastereomeric Crystallization : Chiral resolving agents (e.g., tartaric acid derivatives) .

Q. How can computational chemistry optimize the compound’s pharmacokinetic properties?

- Answer :

- Molecular Dynamics (MD) : Predicts blood-brain barrier permeability (logBB >0.3) .

- QSAR Models : Replace labile methyl groups with fluorine to reduce CYP450-mediated metabolism .

Methodological Notes

- Crystallographic Refinement : SHELXL software is recommended for small-molecule refinement (R factor <0.05) .

- Chiral Separations : Use chiral chromatography early in synthesis to avoid racemization during scale-up .

- Data Reproducibility : Report reaction conditions (e.g., solvent purity, inert atmosphere) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.